1-Methoxycyclopentane-1-carbonyl chloride
Overview
Description
1-Methoxycyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO2. It is a derivative of cyclopentane where a methoxy group (-OCH3) is attached to the first carbon, and a carbonyl chloride (COCl) group is attached to the same carbon. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycyclopentane-1-carbonyl chloride can be synthesized through several methods, including the following:
Halogenation of 1-Methoxycyclopentanecarboxylic Acid: The carboxylic acid group of 1-methoxycyclopentanecarboxylic acid is converted to a carbonyl chloride group using reagents like thionyl chloride (SOCl2) under controlled conditions.
Oxidation of 1-Methoxycyclopentanemethanol: The hydroxyl group of 1-methoxycyclopentanemethanol is oxidized to a carbonyl chloride group using oxidizing agents such as phosphorus pentachloride (PCl5).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methoxycyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or esters.
Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid or alcohol.
Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous conditions.
Substitution: Nucleophiles like water, alcohols, or amines are used in the presence of a base or acid catalyst.
Major Products Formed:
Carboxylic Acids: Oxidation can yield cyclopentanecarboxylic acid.
Alcohols: Reduction can produce 1-methoxycyclopentanemethanol.
Esters: Substitution reactions can form esters such as methyl cyclopentanecarboxylate.
Scientific Research Applications
1-Methoxycyclopentane-1-carbonyl chloride is widely used in scientific research due to its versatile reactivity and structural properties. Its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methoxycyclopentane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
1-Methoxycyclopentane-1-carbonyl chloride is similar to other carbonyl chlorides and cyclopentane derivatives, but it has unique properties due to the presence of the methoxy group. Some similar compounds include:
1-Methylcyclopentane-1-carbonyl chloride: Lacks the methoxy group.
1-Methoxycyclopropane-1-carbonyl chloride: Has a smaller ring structure.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-methoxycyclopentane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPDQXCJYIMBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664552 | |
Record name | 1-Methoxycyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73555-14-3 | |
Record name | 1-Methoxycyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxycyclopentane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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